
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- is a derivative of naphthoquinone, a class of organic compounds characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. This compound is known for its diverse biological activities and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl-, typically involves halogenation and subsequent functional group modifications. For instance, halogen derivatives of 1,4-naphthoquinone can be synthesized using halogenating agents like bromochloromethane and potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale halogenation and purification processes to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, similar to hydrogen peroxide and superoxide radicals.
Reduction: It can be reduced to form different derivatives with altered biological activities.
Substitution: Halogenated naphthoquinones can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like tin(II) chloride can be used to reduce naphthoquinones.
Substitution: Reagents like bromochloromethane and potassium carbonate are used for halogenation.
Major Products Formed: The major products formed from these reactions include various halogenated and hydroxylated derivatives of 1,4-naphthoquinone, each with unique biological activities .
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- involves its properties as an oxidizing agent. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is similar to that of hydrogen peroxide and superoxide radicals . The compound targets various molecular pathways, including those involved in redox regulation and apoptosis .
Comparaison Avec Des Composés Similaires
2,3-Dichloro-1,4-naphthoquinone: Another halogenated naphthoquinone with similar biological activities.
2-Amino-3-chloro-1,4-naphthoquinone: A derivative with amino and chloro substituents, exhibiting unique biological properties.
Uniqueness: 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinone derivatives .
Propriétés
Numéro CAS |
61103-09-1 |
|---|---|
Formule moléculaire |
C17H10Cl2O2 |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
2,3-dichloro-6-methyl-5-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H10Cl2O2/c1-9-7-8-11-13(12(9)10-5-3-2-4-6-10)17(21)15(19)14(18)16(11)20/h2-8H,1H3 |
Clé InChI |
NTNNQMDYFWMBLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)C(=C(C2=O)Cl)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


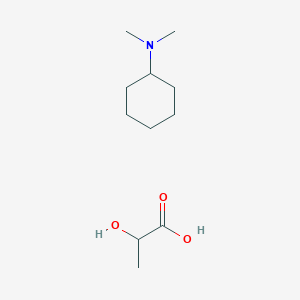
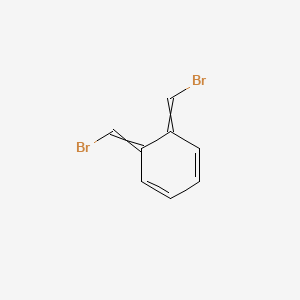
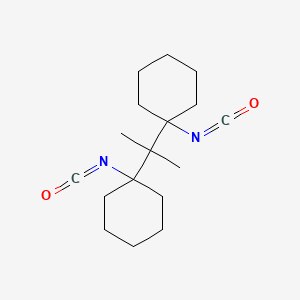
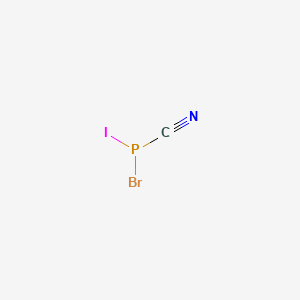

![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)


![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)


![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
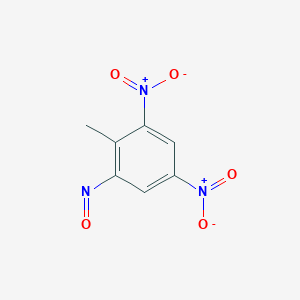
![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)
